tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological effects . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The affected pathways and their downstream effects would depend on the specific biological activity being influenced.
Result of Action
The compound, as an indole derivative, is known to have various biological activities . The specific effects would depend on the biological activity being influenced.
Biochemical Analysis
Biochemical Properties
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it is used in palladium-catalyzed cross-coupling reactions with aryl halides, where it acts as a substrate . The nature of these interactions involves the formation of covalent bonds between the compound and the enzyme’s active site, leading to the synthesis of desired products.
Cellular Effects
The effects of tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the activity of various signaling molecules, leading to changes in cellular responses. For example, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various biochemical pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes persisting even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate vary with different dosages in animal models . At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate: is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biochemical pathways, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate is determined by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. These localization signals are essential for the compound’s activity, as they ensure that it interacts with the appropriate biomolecules within the cell.
Preparation Methods
The synthesis of tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of 2-methyl-1H-indole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various organic solvents like methanol and toluene . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
tert-Butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate can be compared with other indole derivatives such as:
tert-Butyl (2-(5-hydroxy-1H-indol-3-yl)ethyl)carbamate: Similar structure but with a hydroxyl group at the 5-position.
tert-Butyl 3-bromopropylcarbamate: Contains a bromine atom, making it more reactive in substitution reactions.
The uniqueness of tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate lies in its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity.
Biological Activity
Tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate (C₁₆H₂₂N₂O₂) is a synthetic organic compound classified as a carbamate. It features a tert-butyl group, which serves as a bulky protecting group, linked to an ethyl chain that connects to a 2-methyl-1H-indole moiety. This compound has gained attention for its potential biological activities, particularly in modulating enzyme functions and influencing biochemical pathways.
- Molecular Formula : C₁₆H₂₂N₂O₂
- Molecular Weight : Approximately 274.36 g/mol
- Structure : The compound includes a tert-butyl group, a carbamate functional group, and an indole-derived structure.
Synthesis
The synthesis of this compound typically involves the reaction of tryptamine with appropriate carbonyl reagents under controlled conditions. The general steps include:
- Dissolving tryptamine in a solvent such as THF.
- Adding a carbonyl reagent to form the carbamate linkage.
- Purifying the resulting product through extraction and chromatography.
Enzyme Modulation
Research indicates that this compound may possess properties relevant to biological processes, particularly in modulating enzyme activity. Although specific mechanisms remain under investigation, preliminary studies suggest that it could influence various biochemical pathways, potentially serving as a lead compound for drug development .
Case Studies and Research Findings
Several studies have explored the biological implications of similar indole derivatives, providing insights into the potential activities of this compound:
- Induction of Cell Death : Compounds with structural similarities have been shown to induce unique forms of cell death, such as methuosis, which is characterized by vacuole formation and cytotoxic effects on cancer cells. For instance, certain indole derivatives demonstrated increased cytotoxicity and altered cellular morphology at low concentrations .
- Microtubule Disruption : Some indole derivatives have been identified as potent microtubule disruptors, affecting cell cycle progression and viability in cancer cell lines. This suggests that this compound may exhibit similar properties, warranting further exploration .
- PPAR Activation : Other studies have highlighted the role of indole derivatives in activating peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation. This activity could position this compound as a candidate for metabolic disorders .
Comparative Analysis with Related Compounds
To understand better the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbamate | C₁₆H₂₂N₂O₂ | Variation in indole substitution |
Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate | C₁₆H₂₁BrN₂O₂ | Presence of bromine substituent |
Tert-butyl (1H-indol-3-yl)ethylcarbamate | C₁₅H₂₀N₂O₂ | Lacks methyl substitution on the indole ring |
This table illustrates how variations in substituents can significantly affect the chemical properties and biological activities of these compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-12(13-7-5-6-8-14(13)18-11)9-10-17-15(19)20-16(2,3)4/h5-8,18H,9-10H2,1-4H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDXNPJGGFMDSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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